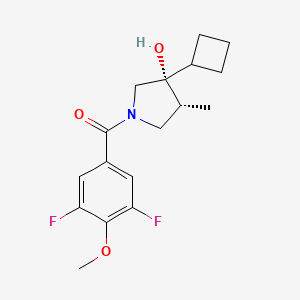
2-(2-氯苯基)-N,N-二乙基-4-喹唑啉胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of quinazolinamine derivatives involves several steps, including condensation, cyclization, and substitution reactions. Specific methods for synthesizing quinazolinamine derivatives have been developed, indicating moderate to promising activities in various applications, such as antitubercular activity (Pattan et al., 2006). These methods often involve the use of different starting materials and reagents to introduce various substituents into the quinazolinamine core, tailoring the compound for specific functions.
Molecular Structure Analysis
Molecular structure analysis of quinazolinamine derivatives reveals significant insights into their stability and reactivity. Studies have shown that these compounds exhibit peripheral delocalization in the heteroaromatic portion of the fused ring system, affecting their electronic properties (Low et al., 2004). The planarity of the quinazoline unit and the dihedral angles formed with substituent phenyl rings are crucial for their physical and chemical behaviors, influencing intermolecular interactions such as hydrogen bonding and π–π stacking.
Chemical Reactions and Properties
Quinazolinamines undergo various chemical reactions that modify their structure and enhance their biological or chemical activity. For instance, their ability to form hydrogen-bonded dimers or π-stacked chains significantly impacts their solubility, stability, and reactivity (Priya et al., 2011). Such structural features are vital for designing compounds with desired properties for specific applications.
Physical Properties Analysis
The physical properties of quinazolinamines, including solubility, melting points, and crystallinity, are influenced by their molecular structure. The presence of chlorophenyl groups and the planarity of the quinazoline core affect these properties, impacting the compound's applicability in various fields (Desai et al., 2011).
科学研究应用
酪氨酸激酶抑制剂应用
AG-1478是一种与2-(2-氯苯基)-N,N-二乙基-4-喹唑啉胺密切相关的化合物,已显示出有希望的体外和体内抗增殖活性。它是一种有效的酪氨酸激酶抑制剂,具有广泛的生物制药活性。对AG-1478在不同溶液中的紫外-可见吸收光谱的研究有助于了解其空间和时间分布,可能有助于确定其相互作用靶点(Khattab 等,2016)。
光电材料应用
喹唑啉衍生物因其在电子器件、发光元件、光电转换元件和图像传感器中的应用而受到广泛的研究。这些化合物,包括2-(2-氯苯基)-N,N-二乙基-4-喹唑啉胺,对于新型光电材料的创建很有价值。喹唑啉并入π-扩展共轭体系已在开发用于有机发光二极管(OLED)的材料方面显示出巨大潜力,包括高效的红色磷光OLED和比色pH传感器 (Lipunova等,2018)。
抗菌剂应用
喹唑啉衍生物,包括那些与2-(2-氯苯基)-N,N-二乙基-4-喹唑啉胺在结构上相关的衍生物,已被探索其抗菌特性。3-(芳基)-2-(2-氯苯基)-6-{2-[2-(2-氯苯基)-4-氧代(3-氢喹唑啉-3-基)]乙基}-3-氢喹唑啉-4-酮等化合物已显示出对多种细菌菌株具有优异的活性,证明了喹唑啉衍生物作为抗菌剂的潜力(Desai 等,2011)。
作用机制
安全和危害
未来方向
The future directions for research on this compound could include further studies to elucidate its synthesis, properties, and potential applications. For instance, it could be investigated for its potential use as a pharmaceutical compound, given the presence of the quinazoline core, which is found in various drugs .
属性
IUPAC Name |
2-(2-chlorophenyl)-N,N-diethylquinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3/c1-3-22(4-2)18-14-10-6-8-12-16(14)20-17(21-18)13-9-5-7-11-15(13)19/h5-12H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCOHJGMRJNLZOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=NC2=CC=CC=C21)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenyl)-N,N-diethylquinazolin-4-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{[1-(3,4-dimethoxyphenyl)cyclopentyl]carbonyl}pyrrolidine](/img/structure/B5556176.png)
![N-[3-(acetylamino)phenyl]-2-(1,3-benzoxazol-2-ylthio)acetamide](/img/structure/B5556184.png)
![(3S*,4R*)-1-[(2,4-dimethyl-1,3-thiazol-5-yl)acetyl]-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5556188.png)

![2-benzyl-N-[1-methyl-2-(2-thienyl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B5556201.png)
![isopropyl 7-[4-(dimethylamino)phenyl]-4-(2-furyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5556208.png)
![N-(4-{[4-(2-methyl-4-quinolinyl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B5556219.png)
![N-cyclohexyl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5556235.png)
![4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl acetate](/img/structure/B5556242.png)


![N-benzyl-2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5556258.png)
![rel-(3aS,6aS)-1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]octahydropyrrolo[3,4-b]pyrrole hydrochloride](/img/structure/B5556262.png)